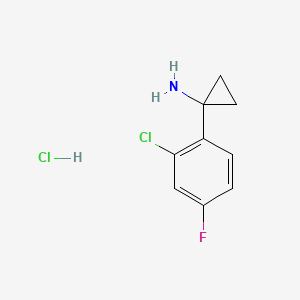
1-(2-Chloro-4-fluorophenyl)cyclopropan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4-fluorophenyl)cyclopropan-1-amine;hydrochloride is a chemical compound with significant relevance in various scientific fields. This compound is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with chlorine and fluorine atoms. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.
Preparation Methods
The synthesis of 1-(2-Chloro-4-fluorophenyl)cyclopropan-1-amine;hydrochloride involves several stepsThe final step involves the formation of the hydrochloride salt to improve the compound’s properties .
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
1-(2-Chloro-4-fluorophenyl)cyclopropan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: Common reagents such as halogens or nucleophiles can replace existing substituents on the phenyl ring or the cyclopropane ring
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted cyclopropane derivatives .
Scientific Research Applications
1-(2-Chloro-4-fluorophenyl)cyclopropan-1-amine;hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, particularly in developing drugs targeting specific molecular pathways.
Industry: The compound is utilized in manufacturing processes for producing pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Chloro-4-fluorophenyl)cyclopropan-1-amine;hydrochloride can be compared with other similar compounds, such as:
1-(2-Chloro-4-fluorophenyl)cyclopropan-1-amine: The non-hydrochloride form, which may have different solubility and stability properties.
1-(2-Fluorophenyl)cyclopropan-1-amine: Lacks the chlorine substituent, potentially altering its reactivity and biological activity.
This compound: Similar in structure but with different substituents, affecting its chemical and biological properties
Properties
Molecular Formula |
C9H10Cl2FN |
|---|---|
Molecular Weight |
222.08 g/mol |
IUPAC Name |
1-(2-chloro-4-fluorophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9ClFN.ClH/c10-8-5-6(11)1-2-7(8)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H |
InChI Key |
CDXQJXPNOXTROQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=C(C=C2)F)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


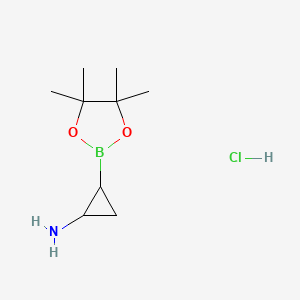
![N-methyl-1-[4-(trifluoromethylsulfanyl)phenyl]methanamine](/img/structure/B13529259.png)
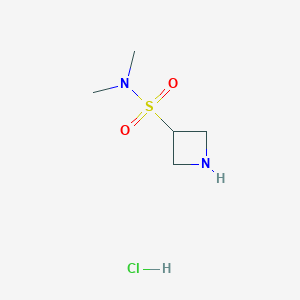
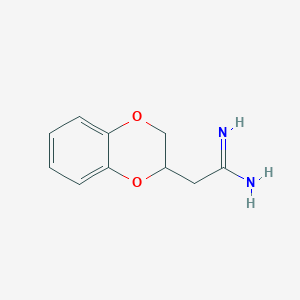
![3-[(Oxolan-3-yl)methyl]azetidine](/img/structure/B13529282.png)
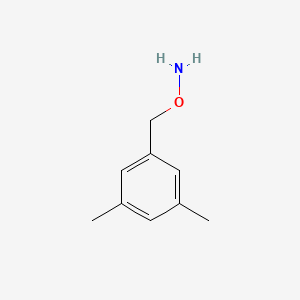
![2-[3-(3-Chloro-2-hydroxybenzenesulfonamido)phenyl]acetic acid](/img/structure/B13529285.png)
![4-Methyl-1-oxaspiro[2.5]octane](/img/structure/B13529293.png)
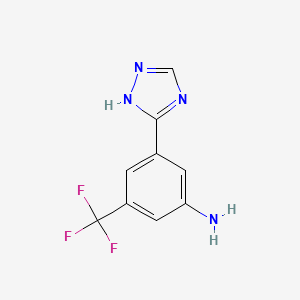
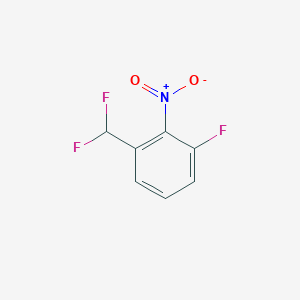
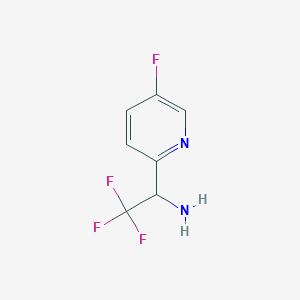
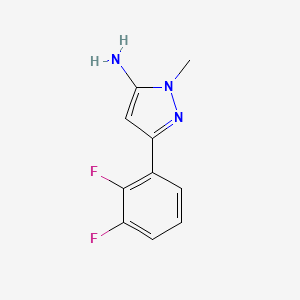

![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine](/img/structure/B13529340.png)
